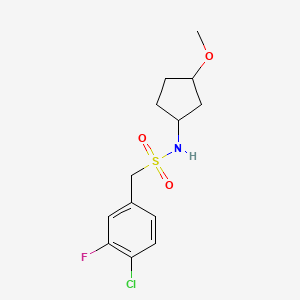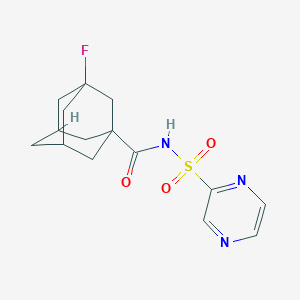
1-(4-chloro-3-fluorophenyl)-N-(3-methoxycyclopentyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chloro-3-fluorophenyl)-N-(3-methoxycyclopentyl)methanesulfonamide, also known as CFM-2, is a chemical compound that has been extensively studied for its potential use in scientific research.
Mécanisme D'action
1-(4-chloro-3-fluorophenyl)-N-(3-methoxycyclopentyl)methanesulfonamide inhibits ASIC activity by binding to a specific site on the ion channel. This binding causes a conformational change in the channel, which prevents ions from passing through. This inhibition of ASIC activity has been shown to have a variety of effects, including reducing pain sensation and improving cognitive function.
Biochemical and Physiological Effects:
1-(4-chloro-3-fluorophenyl)-N-(3-methoxycyclopentyl)methanesulfonamide has been shown to have a variety of biochemical and physiological effects. In addition to inhibiting ASIC activity, it has been shown to reduce inflammation, improve synaptic plasticity, and protect against neurodegeneration. These effects make 1-(4-chloro-3-fluorophenyl)-N-(3-methoxycyclopentyl)methanesulfonamide a potentially useful tool for studying a variety of physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(4-chloro-3-fluorophenyl)-N-(3-methoxycyclopentyl)methanesulfonamide in lab experiments is its specificity for ASICs. Because it specifically targets this ion channel, it can be used to study the effects of ASIC inhibition without affecting other ion channels. However, one limitation of using 1-(4-chloro-3-fluorophenyl)-N-(3-methoxycyclopentyl)methanesulfonamide is its relatively low potency. This means that higher concentrations of the compound may be required to achieve the desired effects, which can increase the risk of off-target effects.
Orientations Futures
There are several potential future directions for research on 1-(4-chloro-3-fluorophenyl)-N-(3-methoxycyclopentyl)methanesulfonamide. One area of interest is its potential use in the treatment of pain. By inhibiting ASIC activity, 1-(4-chloro-3-fluorophenyl)-N-(3-methoxycyclopentyl)methanesulfonamide has the potential to reduce pain sensation. However, more research is needed to determine whether this compound is safe and effective for use in humans. Another potential future direction is the development of more potent ASIC inhibitors. By improving the potency of these compounds, researchers may be able to achieve the desired effects at lower concentrations, reducing the risk of off-target effects. Finally, 1-(4-chloro-3-fluorophenyl)-N-(3-methoxycyclopentyl)methanesulfonamide may also be useful in the study of other physiological processes, such as synaptic plasticity and neurodegeneration. Further research is needed to determine the full range of applications for this compound.
In conclusion, 1-(4-chloro-3-fluorophenyl)-N-(3-methoxycyclopentyl)methanesulfonamide is a chemical compound that has been extensively studied for its potential use in scientific research. Its specificity for ASICs makes it a potentially useful tool for studying a variety of physiological processes. However, more research is needed to fully understand its mechanism of action, as well as its potential advantages and limitations for lab experiments.
Méthodes De Synthèse
1-(4-chloro-3-fluorophenyl)-N-(3-methoxycyclopentyl)methanesulfonamide can be synthesized using a multi-step process that involves several chemical reactions. The first step involves the synthesis of 3-methoxycyclopentylamine, which is then reacted with 4-chloro-3-fluoro benzoyl chloride to form 1-(4-chloro-3-fluorophenyl)-N-(3-methoxycyclopentyl)amine. This intermediate compound is then treated with methanesulfonyl chloride to form 1-(4-chloro-3-fluorophenyl)-N-(3-methoxycyclopentyl)methanesulfonamide.
Applications De Recherche Scientifique
1-(4-chloro-3-fluorophenyl)-N-(3-methoxycyclopentyl)methanesulfonamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to inhibit the activity of a specific type of ion channel called the acid-sensing ion channel (ASIC). ASICs are involved in a variety of physiological processes, including pain sensation, synaptic plasticity, and neurodegeneration. By inhibiting ASIC activity, 1-(4-chloro-3-fluorophenyl)-N-(3-methoxycyclopentyl)methanesulfonamide has the potential to be used as a tool to study these processes.
Propriétés
IUPAC Name |
1-(4-chloro-3-fluorophenyl)-N-(3-methoxycyclopentyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClFNO3S/c1-19-11-4-3-10(7-11)16-20(17,18)8-9-2-5-12(14)13(15)6-9/h2,5-6,10-11,16H,3-4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSAIQPSDNYCYGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCC(C1)NS(=O)(=O)CC2=CC(=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClFNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3,4-difluorophenyl)-N-[2-(1,3-thiazol-4-yl)ethyl]morpholine-4-carboxamide](/img/structure/B6627716.png)
![N-(cyclopropylmethyl)-1-[(2-methyloxan-4-yl)methyl]piperidine-3-carboxamide](/img/structure/B6627729.png)
![1-(9-Hydroxy-3-azabicyclo[3.3.1]nonan-3-yl)-4-propan-2-yloxybutan-1-one](/img/structure/B6627738.png)
![2-cyclohexyl-N-[1-(5-oxa-8-azaspiro[2.6]nonan-8-yl)-1-oxopropan-2-yl]acetamide](/img/structure/B6627739.png)
![5-Methyl-3-[[4-[(2-methyloxan-4-yl)methyl]piperazin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B6627743.png)

![5-Fluoro-2-[3-[(2-methyl-1,3-thiazol-4-yl)methoxy]pyrrolidin-1-yl]-1,3-benzoxazole](/img/structure/B6627752.png)
![3-(4-Ethylsulfonylphenyl)-9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B6627760.png)
![3-(2-Ethylsulfonylphenyl)-9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B6627765.png)
![N-(6-bromopyrazolo[1,5-a]pyridin-2-yl)-3-oxo-1,2,5,6,8,8a-hexahydroimidazo[1,5-a]pyrazine-7-carboxamide](/img/structure/B6627769.png)
![N-[1-[2-(4-ethylpiperazin-1-yl)-5-fluorophenyl]ethyl]-2,2-difluoro-2-(1-hydroxycyclopentyl)acetamide](/img/structure/B6627771.png)

![tert-butyl N-(2-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidin-6-yl)carbamate](/img/structure/B6627787.png)